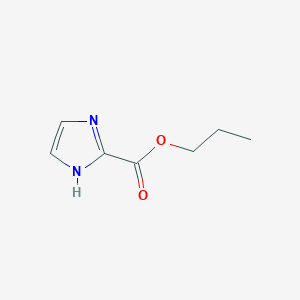
(-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one: is a complex organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl groups at the 6th and 4th positions are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: The 2-(4-hydroxy-4-methylpentyl) side chain is introduced via alkylation reactions, typically using alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azides, nitriles, or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
(-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can act as antioxidants, scavenging free radicals and reducing oxidative stress. The bromine atom may also play a role in modulating the compound’s biological activity by influencing its interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
(-)-7-Bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methylchroman-4-one: can be compared with other chromanone derivatives, such as:
6-Hydroxy-2-methylchroman-4-one: Lacks the bromine atom and the 2-(4-hydroxy-4-methylpentyl) side chain, resulting in different biological activities.
7-Bromo-2-methylchroman-4-one: Lacks the hydroxyl groups, which significantly alters its chemical reactivity and biological properties.
2-(4-Hydroxy-4-methylpentyl)-2-methylchroman-4-one: Lacks the bromine atom, affecting its interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21BrO4 |
|---|---|
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
7-bromo-6-hydroxy-2-(4-hydroxy-4-methylpentyl)-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H21BrO4/c1-15(2,20)5-4-6-16(3)9-13(19)10-7-12(18)11(17)8-14(10)21-16/h7-8,18,20H,4-6,9H2,1-3H3 |
Clé InChI |
QZDDHLKGAQQTLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=CC(=C(C=C2O1)Br)O)CCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)



![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)




![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)


![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

